molecular formula C9H12FN B1517525 2-(3-Fluorophenyl)propan-1-amine CAS No. 1096868-24-4

2-(3-Fluorophenyl)propan-1-amine

Cat. No. B1517525
M. Wt: 153.2 g/mol
InChI Key: XDGLXAPWDQVMTK-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)propan-2-amine is a chemical compound with the CAS Number: 74702-89-9 . It has a molecular weight of 153.2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(3-Fluorophenyl)propan-2-amine is 1S/C9H12FN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

2-(3-Fluorophenyl)propan-2-amine is a liquid at room temperature . It has a molecular weight of 153.2 .

Scientific Research Applications

Synthesis and Material Science

  • Tertiary Amine Synthesis and Corrosion Inhibition : Tertiary amines, including those related to "2-(3-Fluorophenyl)propan-1-amine," have been synthesized for applications such as corrosion inhibition on carbon steel. These compounds demonstrate significant inhibition efficiencies by forming protective layers on the metal surface, highlighting their potential in material preservation technologies (Gao, Liang, & Wang, 2007).

Biomedical Research

  • Antitumor Applications : Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, structurally similar to "2-(3-Fluorophenyl)propan-1-amine," have shown potent antitumor properties. These compounds, upon biotransformation, reveal potent cytocidal activity against specific human carcinoma cell lines, offering insights into new cancer treatment options (Bradshaw et al., 2002).

Environmental and Sensor Technologies

  • Amine Vapor Detection : Research into the detection of amine vapors, crucial for monitoring environmental and industrial safety, has led to the development of fluorescent sensors based on aggregation-induced emission (AIE) principles. Compounds like "2-(3-Fluorophenyl)propan-1-amine" can be utilized in creating sensors that light up in the presence of amine vapors, aiding in the detection of hazardous substances in the air (Gao et al., 2016).

Chemical Synthesis and Methodology

  • Optical Active Compound Synthesis : Research into synthesizing optically active compounds for use as enantioselective fluorescent detectors has utilized palladium-catalyzed amination. Such methodologies, involving compounds structurally related to "2-(3-Fluorophenyl)propan-1-amine," offer pathways to creating sensitive probes for detecting amino alcohols and metal cations, underscoring the compound's utility in advanced chemical synthesis (Shaferov et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 1-(2-Fluorophenyl)propan-2-amine, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the emergence of novel psychoactive substances (NPS), it’s important to continue developing early warning systems and identifying new compounds so that their widespread can be prevented .

properties

IUPAC Name

2-(3-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLXAPWDQVMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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